

# Validating the Immune-Modulating Effects of Odm-203: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Odm-203**, a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), with other selected multi-kinase inhibitors. The focus is on the immune-modulating effects of these compounds, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

## **Executive Summary**

**Odm-203** is a potent and selective inhibitor of both FGFR and VEGFR kinase families, demonstrating significant anti-tumor activity in preclinical models.[1][2][3] A key differentiator of **Odm-203** is its ability to modulate the tumor microenvironment, leading to an anti-tumor immune response. This is characterized by a reduction in the expression of immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and Natural Killer (NK) cells, and an increase in the activation of these critical immune effectors.[1][2][3] This guide compares the biochemical and cellular activities of **Odm-203** with other dual FGFR/VEGFR inhibitors, providing a quantitative basis for its unique profile.

# Comparative Analysis of Kinase Inhibition and Cellular Activity



The following tables summarize the in vitro inhibitory activities of **Odm-203** and comparable multi-kinase inhibitors against key FGFR and VEGFR family members, as well as their effects on cancer cell proliferation and endothelial cell tube formation.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

| Target | Odm-<br>203 | Lucitani<br>b | Lenvati<br>nib       | Ninteda<br>nib | Pazopa<br>nib  | Regoraf<br>enib | Caboza<br>ntinib             |
|--------|-------------|---------------|----------------------|----------------|----------------|-----------------|------------------------------|
| FGFR1  | 11[4][5]    | 17.5[4][6]    | 46[7]                | 69[8][9]       | 74[10]<br>[11] | 202[12]         | 5294[13]<br>[14]             |
| FGFR2  | 16[4][5]    | 82.5[4][6]    | 8.2[ <del>15</del> ] | 37[8][9]       | -              | -               | -                            |
| FGFR3  | 6[4][5]     | -             | 15[ <del>15</del> ]  | 108[8][9]      | 74[10]         | -               | -                            |
| FGFR4  | 35[4][5]    | >1000[16<br>] | -                    | 610[9]         | -              | -               | -                            |
| VEGFR1 | 26[4][5]    | 7[4][6]       | 22[7]                | 34[8][9]       | 10[10]<br>[11] | 13[17]<br>[18]  | 12[13]                       |
| VEGFR2 | 9[4][5]     | 25[4][6]      | 4.0[7]               | 13[8]          | 30[10]<br>[11] | 4.2[17]<br>[18] | 0.035[4]<br>[13][19]<br>[20] |
| VEGFR3 | 5[4][5]     | 10[4][6]      | 5.2[7]               | 13[8]          | 47[10]<br>[11] | 46[17]<br>[18]  | 6[13]                        |

Table 2: In Vitro Cellular Activity (IC50, nM)



| Assay                              | Cell<br>Line                       | Odm-<br>203            | Lucitani<br>b | Lenvati<br>nib | Ninteda<br>nib | Pazopa<br>nib  | Regoraf<br>enib |
|------------------------------------|------------------------------------|------------------------|---------------|----------------|----------------|----------------|-----------------|
| Cell<br>Proliferati<br>on          | H1581<br>(FGFR1-<br>depende<br>nt) | 104[21]                | 140[22]       | -              | -              | -              | -               |
| SNU16<br>(FGFR2-<br>depende<br>nt) | 192[21]                            | -                      | -             | -              | -              | -              |                 |
| RT4<br>(FGFR3-<br>depende<br>nt)   | 192[21]                            | -                      | -             | -              | -              | -              |                 |
| HUVEC<br>(VEGF-<br>stimulate<br>d) | -                                  | 40[6]                  | 3.4[15]       | 9[9]           | 20[23]         | ~3[12]<br>[17] |                 |
| Tube<br>Formatio<br>n              | HUVEC<br>(VEGF-<br>stimulate<br>d) | 33[1][2]<br>[3][5][16] | 1[21]         | 2.7[15]        | -              | -              | -               |

### **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

### **Signaling Pathway of Odm-203**





Click to download full resolution via product page

Caption: **Odm-203** inhibits FGFR and VEGFR signaling, impacting downstream pathways and immune checkpoints.

## Experimental Workflow for In Vitro Cell Proliferation Assay





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of Odm-203 on cancer cell proliferation.



# **Experimental Workflow for Endothelial Cell Tube Formation Assay**





Click to download full resolution via product page

Caption: Workflow for assessing the anti-angiogenic potential of **Odm-203**.

# Detailed Experimental Protocols In Vitro Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Odm-203 and comparator compounds against recombinant FGFR and VEGFR kinases.
- Methodology: Standard radiometric kinase assays were performed using recombinant human kinase domains. Compounds were tested in a dose-response manner to determine the concentration required to inhibit 50% of the kinase activity. Each experiment was conducted in triplicate.[16]

### **Cell Viability Assays**

- Objective: To assess the anti-proliferative effect of Odm-203 on FGFR-dependent cancer cell lines.
- Cell Lines: H1581 (FGFR1-amplified), SNU16 (FGFR2-amplified), and RT4 (FGFR3-fusion).
   [21]
- Methodology:
  - Cells were seeded in 96-well plates and allowed to attach overnight.
  - The following day, cells were treated with a serial dilution of Odm-203 or comparator compounds for 96 hours.[5]
  - Cell viability was assessed using a standard metabolism-based assay (e.g., MTS or MTT).
  - Absorbance was measured, and IC50 values were calculated from dose-response curves.
     [3]

### **Cell-Based Angiogenesis (Tube Formation) Assay**



- Objective: To evaluate the effect of Odm-203 on VEGF-induced endothelial cell tube formation.
- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Methodology:
  - 96-well plates were coated with Matrigel or a similar extracellular matrix (ECM) gel and allowed to solidify at 37°C.[24][25][26][27]
  - HUVECs were seeded onto the gel in the presence of VEGF and varying concentrations of Odm-203.
  - Plates were incubated for approximately 18 hours to allow for tube formation.
  - The resulting tubular networks were stained (e.g., with Calcein AM) and visualized by microscopy.[24][26]
  - Tube length and branch points were quantified using imaging software to determine the IC50 for inhibition of angiogenesis.[27]

#### In Vivo Xenograft Models

- Objective: To assess the in vivo anti-tumor efficacy of Odm-203.
- Models: Subcutaneous xenografts of FGFR-dependent tumor cell lines (e.g., RT4, SNU16) in immunocompromised mice.[28][29]
- Methodology:
  - Tumor cells were injected subcutaneously into the flank of the mice.
  - When tumors reached a predetermined volume (e.g., 100-150 mm³), mice were randomized into treatment and vehicle control groups.
  - Odm-203 was administered orally at various doses for a specified duration (e.g., 12-21 days).[30]



- Tumor volume was measured regularly using calipers.
- At the end of the study, tumors were excised for further analysis (e.g., immunoblotting for phosphorylated FRS2 to confirm target engagement).[21]

### **Immune Pharmacodynamic Analysis**

- Objective: To evaluate the immune-modulating effects of Odm-203 in a syngeneic tumor model.
- Model: Subcutaneous Renca (renal cell carcinoma) syngeneic model in immunocompetent mice.
- · Methodology:
  - Following tumor implantation and treatment with Odm-203, blood and tumor tissues were collected.
  - Single-cell suspensions were prepared from tumors.
  - Cells were stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1) and immune checkpoint proteins (PD-1, PD-L1).
  - For intracellular cytokine staining (e.g., IFN-γ), cells were stimulated ex vivo and then fixed and permeabilized before antibody staining.
  - Stained cells were analyzed by multi-color flow cytometry to quantify the frequency and activation status of different immune cell populations within the tumor microenvironment and in circulation.[3]

#### Conclusion

**Odm-203** demonstrates a potent and balanced inhibitory profile against both FGFR and VEGFR kinases. This dual activity, combined with its demonstrated ability to modulate the tumor immune microenvironment by downregulating key immune checkpoints, positions **Odm-203** as a promising therapeutic candidate. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug



development professionals seeking to further validate and explore the immunomodulatory potential of **Odm-203** and similar multi-kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a "me too" drug? PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. apexbt.com [apexbt.com]



- 18. selleckchem.com [selleckchem.com]
- 19. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. bioscience.co.uk [bioscience.co.uk]
- 28. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating the Immune-Modulating Effects of Odm-203: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609718#validating-the-immune-modulating-effects-of-odm-203]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com